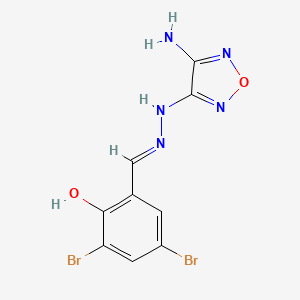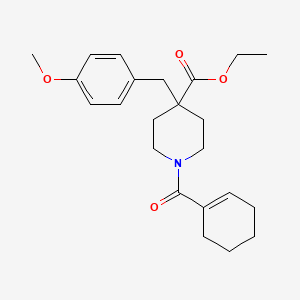
3,5-dibromo-2-hydroxybenzaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dibromo-2-hydroxybenzaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone, also known as DBHB-DOH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a multistep process and has been found to exhibit various biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of 3,5-dibromo-2-hydroxybenzaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone is not yet fully understood. However, studies have suggested that this compound may exert its antibacterial, antifungal, and anticancer effects through the inhibition of various enzymes and proteins involved in cell growth and division.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including its potential to induce apoptosis, inhibit cell proliferation, and reduce inflammation. Studies have shown that this compound can induce apoptosis in cancer cells by activating various apoptotic pathways. In addition, this compound has been found to inhibit cell proliferation by blocking the cell cycle at various stages. Furthermore, this compound has been found to reduce inflammation by inhibiting the production of various inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,5-dibromo-2-hydroxybenzaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone is its potential to exhibit significant antibacterial, antifungal, and anticancer activity. Furthermore, this compound has been found to exhibit relatively low toxicity levels, making it a potentially safe compound for use in scientific research. However, one of the main limitations of this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several potential future directions for the study of 3,5-dibromo-2-hydroxybenzaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone. One potential direction is the exploration of its potential use as a therapeutic agent for various bacterial, fungal, and cancerous diseases. Furthermore, future studies could focus on elucidating the exact mechanism of action of this compound and identifying potential molecular targets for its activity. Finally, future studies could also focus on developing more efficient and cost-effective synthesis methods for this compound.
Métodos De Síntesis
3,5-dibromo-2-hydroxybenzaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone is synthesized through a multistep process that involves the reaction of 3,5-dibromo-2-hydroxybenzaldehyde with hydrazine hydrate, followed by the reaction of the resulting product with 4-amino-1,2,5-oxadiazole-3-carboxylic acid. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
3,5-dibromo-2-hydroxybenzaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone has been found to exhibit various scientific research applications, including its potential use as an antibacterial agent, antifungal agent, and anticancer agent. Studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. In addition, this compound has been found to exhibit antifungal activity against various strains of fungi, including Candida albicans. Furthermore, this compound has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer cells.
Propiedades
IUPAC Name |
2-[(E)-[(4-amino-1,2,5-oxadiazol-3-yl)hydrazinylidene]methyl]-4,6-dibromophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2N5O2/c10-5-1-4(7(17)6(11)2-5)3-13-14-9-8(12)15-18-16-9/h1-3,17H,(H2,12,15)(H,14,16)/b13-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXVCPWGRGTJRR-QLKAYGNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=NNC2=NON=C2N)O)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/NC2=NON=C2N)O)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6095179.png)
![5-fluoro-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6095184.png)
![2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone](/img/structure/B6095202.png)



![1-(1-azepanyl)-3-[3-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6095255.png)
![[1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinyl]methanol](/img/structure/B6095261.png)
![carbonylbis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)-4,1-phenylene] diacetate](/img/structure/B6095270.png)
![N-(4-methoxybenzyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6095275.png)
![7-(3-hydroxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6095279.png)


![[1-(2-phenylpropyl)-2-piperidinyl]methanol](/img/structure/B6095301.png)
